molecular formula C19H18ClN3O4 B213837 3-[({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)amino]-4-methylbenzoic acid

3-[({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)amino]-4-methylbenzoic acid

Cat. No.: B213837
M. Wt: 387.8 g/mol
InChI Key: XIQFUQGOPOZGFP-UHFFFAOYSA-N
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Description

3-[({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)amino]-4-methylbenzoic acid is a complex organic compound that features a combination of pyrazole, furan, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)amino]-4-methylbenzoic acid typically involves multiple steps:

    Formation of the pyrazole moiety: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Synthesis of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling reactions: The pyrazole and furan moieties are then coupled using a suitable coupling agent, such as a carbodiimide, to form the intermediate compound.

    Formation of the final product: The intermediate is then reacted with 4-methylbenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)amino]-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)amino]-4-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethyl-1H-pyrazole: Shares the pyrazole moiety.

    2-furoic acid: Contains the furan ring.

    4-methylbenzoic acid: Contains the benzoic acid moiety.

Uniqueness

3-[({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)amino]-4-methylbenzoic acid is unique due to the combination of these three distinct moieties in a single molecule, which imparts unique chemical and biological properties not found in the individual components.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

3-[[5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-4-methylbenzoic acid

InChI

InChI=1S/C19H18ClN3O4/c1-10-4-5-13(19(25)26)8-15(10)21-18(24)16-7-6-14(27-16)9-23-12(3)17(20)11(2)22-23/h4-8H,9H2,1-3H3,(H,21,24)(H,25,26)

InChI Key

XIQFUQGOPOZGFP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C

Origin of Product

United States

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